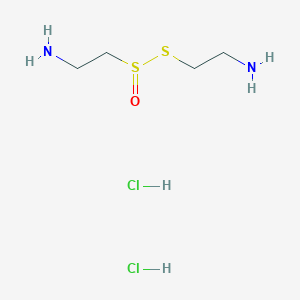
2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and an amine group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine typically involves the cyclization of a suitable precursor followed by fluorination and amination steps One common method involves the cyclization of a fluorinated precursor under controlled conditions to form the cyclobutyl ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorinated cyclobutyl ring and amine group contribute to its reactivity and binding affinity with various biological molecules. The compound may modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3-Tetrafluorocyclobutylmethanamine
- 2,2,3,3-Tetrafluorocyclobutylpropan-2-amine
- 2,2,3,3-Tetrafluorocyclobutylbutan-1-amine
Uniqueness
2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propyl chain, which influences its chemical reactivity and potential applications. The fluorinated cyclobutyl ring imparts distinct physicochemical properties, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F4N/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKZKNPYKSSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)
![2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2531421.png)
![1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2531422.png)
![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2531424.png)
![1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2531425.png)
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-phenyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2531429.png)
![methyl 2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2531430.png)



![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)

